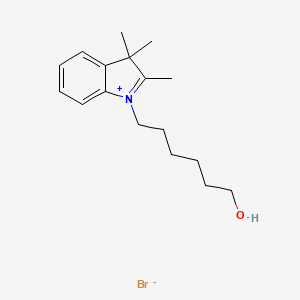
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzotriazine ring system with an amine group at the 3-position and an N-ethyl substitution, along with two oxygen atoms at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide typically involves the following steps:
Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Amine Group: The amine group at the 3-position can be introduced via nucleophilic substitution reactions.
N-Ethyl Substitution: The N-ethyl group is usually introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Oxidation: The final step involves the oxidation of the benzotriazine ring to introduce the 1,4-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the parent benzotriazine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amine and N-ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted benzotriazine derivatives, which can have different functional groups depending on the reagents and conditions used.
科学研究应用
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide involves its interaction with cellular components under hypoxic conditions. The compound undergoes bioreductive activation, leading to the formation of reactive intermediates that can cause DNA damage and cell death. This mechanism is particularly useful in targeting hypoxic tumor cells in cancer therapy.
相似化合物的比较
Similar Compounds
Tirapazamine: A well-known hypoxia-selective cytotoxin with a similar benzotriazine structure.
3-Amino-1,2,4-benzotriazine-1,4-dioxide: Another compound with similar structural features and biological activity.
Uniqueness
1,2,4-Benzotriazin-3-amine, N-ethyl-, 1,4-dioxide is unique due to its specific N-ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and cellular uptake, making it a valuable compound for various applications.
属性
CAS 编号 |
215535-58-3 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
N-ethyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C9H10N4O2/c1-2-10-9-11-13(15)8-6-4-3-5-7(8)12(9)14/h3-6H,2H2,1H3,(H,10,11) |
InChI 键 |
NWSLANWZVFGEIT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)



![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)






